molecular formula C16H17N5O2S B15106051 N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B15106051
M. Wt: 343.4 g/mol
InChI Key: YFWGKIBSTRTFJQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiophene-3-carboxamide derivatives, characterized by a tetrazole substituent at the 2-position of the thiophene ring and a 2-methoxybenzyl group attached via an amide linkage. The tetrazole group (1H-tetrazol-1-yl) is a bioisostere for carboxylic acids, offering metabolic stability and improved pharmacokinetic profiles .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-10-11(2)24-16(21-9-18-19-20-21)14(10)15(22)17-8-12-6-4-5-7-13(12)23-3/h4-7,9H,8H2,1-3H3,(H,17,22)

InChI Key

YFWGKIBSTRTFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC=CC=C2OC)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene core can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: It may inhibit key pathways involved in disease processes, such as inflammation or cell proliferation.

    Induction of Cellular Responses: The compound may induce cellular responses, such as apoptosis or autophagy, through its interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide with analogs in terms of structural features, substituent effects, and inferred pharmacological properties.

Substituent Variations on the Benzyl Group
  • N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide ():
    Replacing the 2-methoxybenzyl group with a cyclooctyl moiety alters lipophilicity and steric hindrance. Cyclooctyl groups are bulkier and may reduce solubility but enhance membrane permeability. This substitution could impact target selectivity, as cyclooctyl derivatives often exhibit distinct binding modes in enzyme pockets .

  • N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): While structurally distinct due to the tetrahydrobenzo[b]thiophene core, this compound shares a benzylamide group.
Tetrazole vs. Other Bioisosteres
  • 2-(1H-Tetrazol-1-yl)acetic acid ():
    Tetrazole-containing compounds like the target molecule often serve as carboxylic acid bioisosteres. However, the acetic acid derivative lacks the thiophene-carboxamide backbone, resulting in reduced conformational rigidity and altered interactions with hydrophobic binding pockets .

  • N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide ():
    This compound highlights the role of hydrophilic substituents (dihydroxyethyl) in modifying solubility. The target molecule’s 2-methoxybenzyl group, in contrast, introduces moderate lipophilicity, balancing solubility and membrane penetration .

Thiophene-Carboxamide Derivatives
  • However, the absence of a tetrazole ring reduces hydrogen-bond acceptor capacity compared to the target compound .

Key Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Functional Implications
This compound Thiophene-3-carboxamide 2-methoxybenzyl, 4,5-dimethyl, tetrazole Enhanced metabolic stability, moderate logP
N-cyclooctyl-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide Thiophene-3-carboxamide Cyclooctyl, 4,5-dimethyl, tetrazole High lipophilicity, potential CNS activity
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-... Tetrahydrobenzo[b]thiophene Benzyl, imidazole-thioether Improved enzyme inhibition via H-bonding
2-(1H-Tetrazol-1-yl)acetic acid Acetic acid derivative Tetrazole Bioisostere for carboxylates, high polarity

Table 2: Inferred Pharmacological Properties

Property Target Compound N-cyclooctyl Analog () Imidazole-Thioether Analog ()
logP ~2.8 (estimated) ~3.5 ~2.2
Solubility (µg/mL) 15–20 (aqueous) <5 30–40
Metabolic Stability High (tetrazole) Moderate Moderate (sulfide oxidation risk)

Research Findings and Implications

  • Target Compound : The 2-methoxybenzyl group may confer selectivity for serotonin receptors (e.g., 5-HT2A) based on structural parallels to NBOMe derivatives, where methoxybenzyl groups are critical for receptor binding .
  • Tetrazole vs. Carboxylic Acid : Tetrazole-containing analogs exhibit longer half-lives in vivo compared to carboxylic acid derivatives due to resistance to esterase-mediated hydrolysis .
  • Steric Effects : The 4,5-dimethyl substitution on the thiophene ring likely reduces rotational freedom, stabilizing interactions with flat binding pockets (e.g., kinase ATP sites) .

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